molecular formula C7H14O2 B3031035 (-)-Butyl glycidyl ether CAS No. 130232-96-1

(-)-Butyl glycidyl ether

Cat. No. B3031035
CAS RN: 130232-96-1
M. Wt: 130.18 g/mol
InChI Key: YSUQLAYJZDEMOT-SSDOTTSWSA-N
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Description

(-)-Butyl glycidyl ether is a chemical compound that is commonly used in scientific research. It is an epoxide that is used as a reagent in organic synthesis and as a crosslinking agent in polymer chemistry.

Mechanism of Action

(-)-Butyl glycidyl ether reacts with nucleophiles, such as amines and thiols, to form covalent bonds. This reaction is known as epoxidation, and it is the basis for the use of this compound as a crosslinking agent in polymer chemistry. The reaction of this compound with nucleophiles is typically catalyzed by an acid or a base.
Biochemical and Physiological Effects:
This compound is not known to have any significant biochemical or physiological effects. It is not used in pharmaceuticals or as a drug, and there is no evidence to suggest that it has any toxic or harmful effects on humans or animals.

Advantages and Limitations for Lab Experiments

(-)-Butyl glycidyl ether has several advantages as a reagent in lab experiments. It is relatively inexpensive, readily available, and easy to handle. It is also stable under a wide range of conditions, and it can be stored for long periods of time without significant degradation. However, this compound has some limitations as a reagent. It is highly reactive and can be difficult to control in some reactions. It is also toxic and can be hazardous if not handled properly.

Future Directions

There are several future directions for the use of (-)-Butyl glycidyl ether in scientific research. One area of interest is the development of new polymers and composites with improved mechanical properties. Another area of interest is the synthesis of new pharmaceuticals and biologically active compounds using this compound as a starting material. Additionally, this compound could be used in the development of new materials for use in energy storage and conversion.

Scientific Research Applications

(-)-Butyl glycidyl ether is widely used in scientific research as a reagent in organic synthesis. It is used as a crosslinking agent in polymer chemistry, where it is used to improve the mechanical properties of polymers. It is also used in the synthesis of epoxy resins, which are used in a variety of applications, including adhesives, coatings, and composites. In addition, this compound is used as a starting material for the synthesis of other compounds, such as surfactants and pharmaceuticals.

properties

IUPAC Name

(2S)-2-(butoxymethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-3-4-8-5-7-6-9-7/h7H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUQLAYJZDEMOT-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC[C@@H]1CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130232-96-1
Record name Butyl glycidyl ether, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130232961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUTYL GLYCIDYL ETHER, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/611XQJ793X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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